(3S,5R)-Rosuvastatin is a synthetic compound belonging to the class of statins, which are widely used for lowering cholesterol levels in patients at risk of cardiovascular diseases. It is primarily recognized for its ability to inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a key regulator in cholesterol biosynthesis. The compound is often formulated as a calcium salt, enhancing its stability and bioavailability.
(3S,5R)-Rosuvastatin was developed by the pharmaceutical company AstraZeneca and is marketed under the brand name Crestor. It was first approved for medical use in the early 2000s and has since become one of the most prescribed medications for hyperlipidemia and related conditions.
The synthesis of (3S,5R)-Rosuvastatin involves several key steps that utilize various chemical reactions and intermediates.
This multi-step synthesis allows for high yield and purity, making it suitable for large-scale production.
(3S,5R)-Rosuvastatin has a complex molecular structure characterized by multiple functional groups:
(3S,5R)-Rosuvastatin undergoes various chemical reactions that are critical for its synthesis and functionality:
These reactions are carefully controlled to ensure high selectivity and yield.
The primary mechanism of action of (3S,5R)-Rosuvastatin involves inhibition of HMG-CoA reductase:
Clinical studies have demonstrated that Rosuvastatin can significantly lower LDL cholesterol levels by up to 55% depending on dosage .
These properties are crucial for formulation development and storage conditions.
(3S,5R)-Rosuvastatin is primarily used in clinical settings for:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: